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Compound of Interest

Compound Name: FIIN-3

Cat. No.: B15612566 Get Quote

FIIN-3 is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) that has

garnered significant interest in cancer research.[1][2] Its covalent mechanism of action and

ability to overcome resistance conferred by "gatekeeper" mutations in FGFR1 and FGFR2

distinguish it from first-generation inhibitors.[3] A crucial aspect of characterizing any kinase

inhibitor is understanding its selectivity across the entire human kinome. This guide provides a

comparative analysis of FIIN-3's kinome scan data, objectively assessing its performance

against alternative FGFR inhibitors and detailing the experimental methodologies used for its

evaluation.

FIIN-3: Target Selectivity Profile
FIIN-3 demonstrates potent, low nanomolar inhibitory activity against all four members of the

FGFR family.[1][2][4] Uniquely, due to the conformational flexibility of its reactive acrylamide

group, FIIN-3 also potently and covalently inhibits the Epidermal Growth Factor Receptor

(EGFR), including clinically relevant mutants.[1][3] This dual specificity is a key differentiator

from other FGFR inhibitors. The inhibitory concentrations (IC₅₀) and cellular effective

concentrations (EC₅₀) for its primary targets are summarized below.
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Target Kinase
Inhibitory Concentration

(IC₅₀/EC₅₀, nM)
Notes

FGFR1 13.1 (IC₅₀) Wild-Type

FGFR2 21 (IC₅₀) Wild-Type

FGFR3 31.4 (IC₅₀) Wild-Type

FGFR4 35.3 (IC₅₀) Wild-Type

EGFR 43 (EC₅₀) Wild-Type

EGFR (L858R) 17 (EC₅₀) Activating Mutant

EGFR (L858R/T790M) 231 (EC₅₀) Resistant Mutant

FGFR2 (V564M) 64 (EC₅₀) Gatekeeper Mutant

Data sourced from multiple

references.[1][2][4][5]

Comparison with Alternative FGFR Inhibitors
The therapeutic utility of a kinase inhibitor is defined by its potency against the intended target

and its lack of activity against other kinases, which can lead to off-target toxicity.[6][7][8] The

following table compares the selectivity profile of FIIN-3 with other notable FGFR inhibitors,

including both selective and multi-kinase agents.
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Inhibitor
FGFR1

(IC₅₀, nM)

FGFR2

(IC₅₀, nM)

FGFR3

(IC₅₀, nM)

FGFR4

(IC₅₀, nM)

Other Key

Targets

(IC₅₀, nM)

Mechanis

m

FIIN-3 13.1 21 31.4 35.3 EGFR (43) Irreversible

Infigratinib 0.9 1.4 1

>40

(selective

vs FGFR1-

3)

VEGFR2

(low

activity)

Reversible

Pemigatini

b
0.4 0.5 1.2 30 - Reversible

Futibatinib 1.8 1.4 1.6 3.7 - Irreversible

AZD4547 0.2 2.5 1.8
Weaker

activity

VEGFR2

(low

activity)

Reversible

Nintedanib 69 37 108 -

VEGFR1/2/

3 (13-34),

PDGFRα/β

(59/65)

Reversible

Dovitinib 8 - 9 -

VEGFR1-4

(8-13),

FLT3 (1),

c-Kit (2)

Reversible

This table

summarize

s IC₅₀

values

from cell-

free

assays.[4]

[9]
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This comparison illustrates that while inhibitors like Infigratinib and Pemigatinib show higher

potency and selectivity for FGFR1-3, FIIN-3 possesses a unique profile that includes pan-

FGFR inhibition and potent EGFR activity.[4][9] Multi-kinase inhibitors such as Nintedanib and

Dovitinib have broader activity, which can be beneficial in some contexts but also increases the

risk of off-target effects.[4][10]

Experimental Protocols & Methodologies
KINOMEscan® Competition Binding Assay

The selectivity of kinase inhibitors is commonly determined using competition binding assays.

The KINOMEscan® platform, for instance, measures the interaction between a test compound

and a panel of over 460 kinases.[11] The assay is ATP-independent, providing true

thermodynamic dissociation constants (Kd) rather than IC₅₀ values, which can be influenced by

ATP concentration.[11]

Methodology:

Assay Components: The core components are a DNA-tagged kinase, an immobilized ligand

that binds to the active site of the kinase, and the test compound (e.g., FIIN-3).[11]

Competition: The test compound is incubated with the DNA-tagged kinase. If the compound

binds to the kinase's active site, it competes with and prevents the kinase from binding to the

immobilized ligand.[11]

Separation & Quantification: The mixture is passed over a solid support (e.g., streptavidin

beads) that captures the immobilized ligand. Kinases that are not bound to the test

compound will be captured on the support, while those bound to the inhibitor will be washed

away.[11]

Signal Detection: The amount of kinase captured on the solid support is measured using

quantitative PCR (qPCR) to detect the DNA tag. A lower qPCR signal indicates a stronger

interaction between the test compound and the kinase.[11]

Data Analysis: Results are typically reported as the percentage of kinase remaining bound to

the immobilized ligand compared to a DMSO control, or as a dissociation constant (Kd)

calculated from a dose-response curve.[11]
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Workflow for the KINOMEscan® competition binding assay.
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FGFR Signaling Pathway and Inhibition
FGFRs are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and

autophosphorylate.[12] This activation triggers downstream signaling cascades, primarily the

RAS/RAF/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and

differentiation.[12] Aberrant FGFR signaling is a known driver in various cancers.[10] FIIN-3
and other inhibitors act by binding to the ATP pocket of the kinase domain, preventing

autophosphorylation and blocking downstream signal transduction.
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Simplified FGFR signaling pathway and point of inhibition by FIIN-3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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